Chiral Identity: (S)-Enantiomer vs. Racemic Mixture — Impact on Stereochemical Purity Requirements
The compound is specified as the (S)-enantiomer, defined by the (S)-configuration at the carbon bearing the hydroxymethyl and ethyl substituents, as confirmed by the IUPAC name 4-[[(2S)-1-hydroxybutan-2-yl]amino]benzaldehyde and the SMILES notation CC[C@@H](CO)Nc1ccc(cc1)C=O . In contrast, the racemic mixture (or the (R)-enantiomer) would possess different spatial orientation of the hydroxymethyl group relative to the benzaldehyde plane . For applications requiring enantioselective molecular recognition — such as chiral ligand design, asymmetric catalysis, or diastereoselective synthesis — the defined (S)-stereochemistry provides a single, reproducible geometry, whereas the racemate introduces two distinct binding modes that may produce divergent or averaged biological readouts . No quantitative enantiomeric excess (ee%) specification data was identified from vendor technical datasheets; procurement should require a Certificate of Analysis specifying chiral purity by chiral HPLC or polarimetry [1].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (S)-enantiomer; SMILES: CC[C@@H](CO)Nc1ccc(cc1)C=O; IUPAC: 4-[[(2S)-1-hydroxybutan-2-yl]amino]benzaldehyde |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer (not separately characterized in available literature) |
| Quantified Difference | Not quantified — no published ee% data available for target compound; class-level inference based on established principles of chiral discrimination |
| Conditions | Stereochemical assignment confirmed by IUPAC nomenclature and SMILES notation (ChemSrc, ChemBlink); no chiral HPLC or polarimetry data published |
Why This Matters
For scientists requiring a single enantiomer for stereoselective chemistry, specifying the (S)-enantiomer eliminates the confounding variable of the opposite enantiomer that would be present in a racemic or undefined mixture.
- [1] CIRS Group. (S)-4-(1-羟基甲基-丙基氨基)苯甲醛 CAS#572923-24-1. InChI and structural data. https://hgt.cirs-group.com/ View Source
